3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate
Overview
Description
This compound is a chemical substance with the molecular formula C17H17N3O4S . It is used in various chemical reactions and can be obtained from several suppliers.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H17N3O4S . The exact structure would require further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density . For more detailed properties, it is recommended to refer to a reliable chemical database or the supplier’s information.Scientific Research Applications
Crystal Structures and Co-crystallization
- Crystal Structures : 3-Cyano-4,6-dimethyl-2-pyridinyl compounds have been studied for their crystal structures. For instance, various solvates and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone have been reported, demonstrating distinct hydrogen-bonding patterns and crystal packing influenced by the coformers (Gerhardt & Bolte, 2015).
Synthesis and Cyclization Reactions
- Synthesis of Pyridine Derivatives : Research has shown the transformation of certain cyano-pyridinyl compounds into 3-substituted 2-amino-5-pyridinyl-pyridines, indicating the compound's utility in the synthesis of complex pyridine derivatives (Hagen & Jänsch, 1990).
- Formation of Sulfonylamides : 3-Cyanopyridine-2-sulfonyl chlorides, including variants of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride, have been synthesized for generating N-substituted sulfonylamides, showcasing the compound's application in creating sulfonyl-based chemicals (Dmitrieva et al., 2009).
Electrocyclic Reactions
- Electrocyclic Reactions : The compound has been involved in studies of electrocyclic reactions, such as the 4-electron reduction in hydroalcoholic media, leading to complex cyclic structures (David et al., 1995).
Heterocyclic Synthesis
- Heterocyclic Compound Synthesis : It serves as a key precursor in synthesizing various heterocyclic compounds, as demonstrated in the formation of styryl-pyridinethiones and thieno[2,3-b]pyridine derivatives (Ho & Wang, 1995).
- Pyridine Dicarboxylates Synthesis : The compound's derivatives have been used to synthesize pyridine dicarboxylates, indicating its role in diverse organic synthesis processes (Alajarín et al., 2006).
Synthesis of Pyridone
- Pyridone Synthesis : Synthesis pathways leading to 4-hydroxy-2-pyridone have been explored using derivatives of this compound, emphasizing its utility in synthesizing pharmacologically relevant structures (Chen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 4-(dimethylsulfamoyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-9-12(2)19-16(15(11)10-18)24-17(21)13-5-7-14(8-6-13)25(22,23)20(3)4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWRPBYOSZCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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